Cas no 2164913-53-3 (2-(4-methylphenyl)aminocyclobutan-1-ol)

2-(4-methylphenyl)aminocyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylphenyl)aminocyclobutan-1-ol
- 2-(4-methylanilino)cyclobutan-1-ol
- AKOS032844417
- F6438-7118
- 2-[(4-methylphenyl)amino]cyclobutan-1-ol
- 2164913-53-3
-
- インチ: 1S/C11H15NO/c1-8-2-4-9(5-3-8)12-10-6-7-11(10)13/h2-5,10-13H,6-7H2,1H3
- InChIKey: UZVSNIYESOZXFB-UHFFFAOYSA-N
- ほほえんだ: OC1CCC1NC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 177.115364102g/mol
- どういたいしつりょう: 177.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 32.3Ų
2-(4-methylphenyl)aminocyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-7118-20μmol |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6438-7118-10μmol |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6438-7118-10mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6438-7118-15mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6438-7118-50mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6438-7118-100mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6438-7118-20mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6438-7118-5μmol |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6438-7118-3mg |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6438-7118-2μmol |
2-[(4-methylphenyl)amino]cyclobutan-1-ol |
2164913-53-3 | 2μmol |
$85.5 | 2023-09-09 |
2-(4-methylphenyl)aminocyclobutan-1-ol 関連文献
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
2-(4-methylphenyl)aminocyclobutan-1-olに関する追加情報
2-(4-Methylphenyl)aminocyclobutan-1-ol: A Comprehensive Overview
The compound 2-(4-methylphenyl)aminocyclobutan-1-ol, also known by its CAS number 2164913-53-3, is a fascinating molecule with a diverse range of applications in the field of organic chemistry. This compound has garnered significant attention due to its unique structural properties and potential uses in drug discovery, material science, and synthetic chemistry. In this article, we will delve into the structural features, synthesis methods, and recent advancements in the research of this compound.
The molecular structure of 2-(4-methylphenyl)aminocyclobutan-1-ol consists of a cyclobutane ring substituted with an amino group attached to a 4-methylphenyl moiety and a hydroxyl group. The cyclobutane ring introduces strain into the molecule, which can be exploited in various chemical reactions to achieve desired transformations. The presence of the amino group and hydroxyl group makes this compound highly versatile, enabling it to participate in a wide array of reactions such as nucleophilic substitutions, condensations, and oxidations.
Recent studies have highlighted the potential of 2-(4-methylphenyl)aminocyclobutan-1-ol as a key intermediate in the synthesis of bioactive compounds. Researchers have successfully utilized this compound to synthesize novel alkaloids and other natural product analogs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for drug development.
In terms of synthesis, several methods have been reported for the preparation of 2-(4-methylphenyl)aminocyclobutan-1-ol. One common approach involves the cycloaddition reaction between an appropriate diene and a dienophile, followed by functionalization to introduce the amino and hydroxyl groups. Another method employs ring-closing metathesis using Grubbs catalyst, which allows for the construction of the cyclobutane ring with high efficiency. These synthetic strategies not only highlight the versatility of the molecule but also underscore its importance as a building block in organic synthesis.
The unique properties of 2-(4-methylphenyl)aminocyclobutan-1-ol have also made it an attractive candidate for applications in material science. For example, researchers have explored its use as a monomer in polymer synthesis, where its strained ring structure contributes to the formation of high-strength materials. Additionally, its ability to form hydrogen bonds due to the hydroxyl group makes it suitable for applications in supramolecular chemistry and self-assembling systems.
In conclusion, 2-(4-methylphenyl)aminocyclobutan-1-ol is a multifaceted compound with immense potential across various fields of chemistry. Its unique structure, coupled with recent advancements in synthetic methodologies and applications, positions it as an important molecule for future research and development. As scientists continue to explore its properties and potential uses, we can expect even more groundbreaking discoveries related to this intriguing compound.
2164913-53-3 (2-(4-methylphenyl)aminocyclobutan-1-ol) 関連製品
- 76344-95-1(5-Phenylisoxazole-4-carboxylic acid)
- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)
- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)
- 2229454-11-7(3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid)
- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)
- 1806343-95-2(1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)
- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)
- 534-59-8(Butylmalonic acid)
- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)